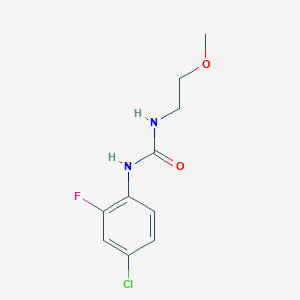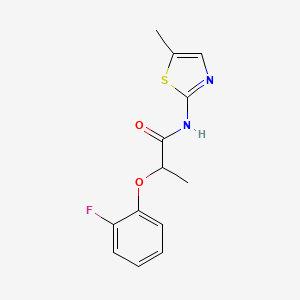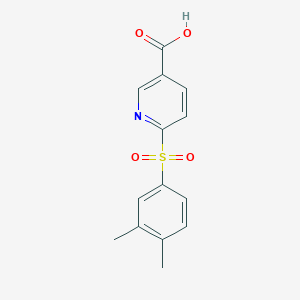![molecular formula C20H24F2N6 B12241957 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B12241957.png)
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclobutyl group attached to the pyrimidine ring, a piperazine ring, and a difluoromethyl group
Preparation Methods
The synthesis of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclobutyl and cyclopropyl groups, and the attachment of the piperazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and advanced purification techniques to obtain the compound in high quantities and purity.
Chemical Reactions Analysis
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features and potential biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with acetylcholinesterase inhibitory activity, used in the treatment of Alzheimer’s disease
Properties
Molecular Formula |
C20H24F2N6 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-6-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C20H24F2N6/c21-19(22)16-11-18(26-20(25-16)14-4-5-14)28-8-6-27(7-9-28)17-10-15(23-12-24-17)13-2-1-3-13/h10-14,19H,1-9H2 |
InChI Key |
RZOBPJGYLPZOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Fluoromethyl)piperidin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B12241874.png)
![5-chloro-N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N,2-dimethylbenzene-1-sulfonamide](/img/structure/B12241878.png)

![4-tert-butyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12241891.png)
![3-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyridin-2-amine](/img/structure/B12241893.png)
![4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine](/img/structure/B12241909.png)
![3-[(2-Chlorophenoxy)methyl]-5-methyl-1,2-oxazole](/img/structure/B12241917.png)

![5-[(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B12241931.png)


![N-(pyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12241954.png)
![5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12241964.png)
![3-Methyl-5-{[1,2,4]triazolo[4,3-a]pyridin-7-yl}-1,2,4-oxadiazole](/img/structure/B12241970.png)
